4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine
CAS No.: 339107-66-3
Cat. No.: VC7194837
Molecular Formula: C21H13Cl2N3O2S
Molecular Weight: 442.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339107-66-3 |
|---|---|
| Molecular Formula | C21H13Cl2N3O2S |
| Molecular Weight | 442.31 |
| IUPAC Name | 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine |
| Standard InChI | InChI=1S/C21H13Cl2N3O2S/c22-17-7-6-15(12-18(17)23)20-19(29(27,28)16-4-2-1-3-5-16)13-25-21(26-20)14-8-10-24-11-9-14/h1-13H |
| Standard InChI Key | FODMRJLOVXRQGS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C<sub>21</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S, with a molecular weight of 442.31 g/mol. Its IUPAC name, 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine, reflects the arrangement of substituents on the pyrimidine core. The SMILES notation (C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4) provides a linear representation of its connectivity, highlighting the sulfonyl group at position 5 and the dichlorophenyl moiety at position 4.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 339107-66-3 |
| Molecular Formula | C<sub>21</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S |
| Molecular Weight | 442.31 g/mol |
| IUPAC Name | 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
| InChI Key | FODMRJLOVXRQGS-UHFFFAOYSA-N |
| Solubility | Not experimentally determined |
The dichlorophenyl group introduces significant electron-withdrawing effects, while the sulfonyl moiety enhances electrophilicity at adjacent positions, influencing reactivity.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine involves multi-step organic transformations. A typical route begins with the construction of the pyrimidine ring via cyclocondensation reactions, followed by sequential functionalization:
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Pyrimidine Core Formation: Condensation of a β-diketone or amidine precursor with a nitrile or urea derivative under acidic or basic conditions.
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Electrophilic Aromatic Substitution: Introduction of the 3,4-dichlorophenyl group at position 4, leveraging the electron-deficient nature of the pyrimidine ring.
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Sulfonylation: Reaction of a thiol intermediate with a benzenesulfonyl chloride to install the sulfonyl group at position 5.
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Pyridinyl Incorporation: Cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to attach the 4-pyridinyl group at position 2.
Reactivity Profile
The compound’s reactivity is dominated by:
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Nucleophilic Substitution: The sulfonyl group (-SO<sub>2</sub>-) activates position 5 for nucleophilic attack, particularly by amines or alkoxides.
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Coordination Chemistry: The pyridinyl nitrogen can coordinate to metal centers, forming complexes with potential catalytic or therapeutic applications.
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Electrophilic Aromatic Substitution: The dichlorophenyl group directs incoming electrophiles to meta and para positions relative to the chlorine atoms.
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
Compared to non-halogenated pyrimidines, the dichlorophenyl group in this compound significantly alters electronic density. For example:
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Electron-Withdrawing Effects: The two chlorine atoms reduce electron density at the pyrimidine ring, slowing electrophilic substitution but enhancing oxidative stability.
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Steric Hindrance: The 3,4-dichlorophenyl group introduces steric bulk, potentially limiting access to the pyrimidine nitrogen for protonation or coordination.
Table 2: Comparison with Analogous Pyrimidines
| Compound | Substituents | Reactivity with Nucleophiles |
|---|---|---|
| 4-Methyl-5-phenylsulfonylpyrimidine | Methyl at C4, SO<sub>2</sub>Ph at C5 | Moderate |
| 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-pyridinylpyrimidine | Dichlorophenyl, SO<sub>2</sub>Ph, pyridinyl | High (due to Cl EWG) |
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